molecular formula C9H8N2O2 B12855619 1H-pyrrolo[2,3-b]pyridine-4-acetic acid

1H-pyrrolo[2,3-b]pyridine-4-acetic acid

Cat. No.: B12855619
M. Wt: 176.17 g/mol
InChI Key: WEBIYXMLMUKTLR-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine-4-acetic acid is a heterocyclic compound that belongs to the pyridine and pyrrole family It is known for its unique structure, which combines a pyridine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a pyrrole derivative in the presence of a catalyst. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the desired product through a cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[2,3-b]pyridine-4-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyrrolo derivatives with different functional groups .

Scientific Research Applications

1H-pyrrolo[2,3-b]pyridine-4-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases, including cancer.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-acetic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-pyrrolo[2,3-b]pyridine-4-acetic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-4-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-8(13)5-6-1-3-10-9-7(6)2-4-11-9/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

WEBIYXMLMUKTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC(=C21)CC(=O)O

Origin of Product

United States

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